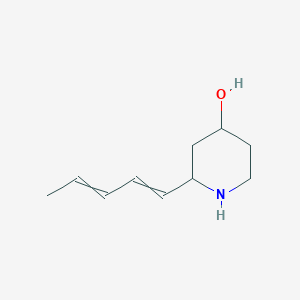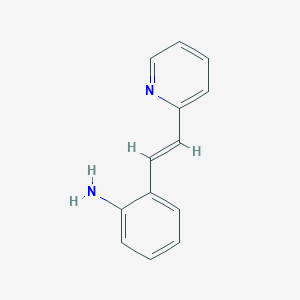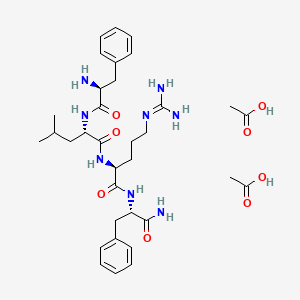
CATHEPSIN G FROM HUMAN LEUKOCYTES
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Cathepsin G is a protein encoded by the CTSG gene in humans . It is one of the three serine proteases of the chymotrypsin family that are stored in the azurophil granules . Cathepsin G plays an important role in eliminating intracellular pathogens and breaking down tissues at inflammatory sites, as well as in anti-inflammatory response . It is a neutral proteinase secreted by neutrophil granulocytes . The gene is located on human chromosome 14q12 .
Synthesis Analysis
Cathepsin G is a serine protease located in the azurophil granules of neutrophils . It stimulates human lymphocytes and exhibits specific, saturable, and reversible binding to lymphocytes: B cells, CD4 + T cells, CD8 + T cells, and natural killer (NK) cells . The enzyme is sequestered in the matrix of the granules and is only released during phagocytosis .Molecular Structure Analysis
The CTSG gene, which encodes Cathepsin G, is located at chromosome 14q 11.2, consisting of 5 exons . Cathepsin G is a 255-amino-acid-residue protein including an 18-residue signal peptide, a two-residue activation peptide at the N-terminus, and a carboxy-terminal extension . The molecular weight of Cathepsin G is between 23-30 kDa .Chemical Reactions Analysis
Cathepsin G is involved in controlling numerous processes of the innate and adaptive immune system . These include the proteolytic activity of Cathepsin G and play a pivotal role in alteration of chemokines as well as cytokines, clearance of exogenous and internalized pathogens, platelet activation, apoptosis, and antigen processing .Physical And Chemical Properties Analysis
Cathepsin G is a glycoprotein containing approximately 1% carbohydrate . It is considered to be a major constituent of human neutrophil granulocytes . The enzyme is sequestered in the matrix of the granules and is only released during phagocytosis .Mechanism of Action
Cathepsin G plays an important role in eliminating intracellular pathogens and breaking down tissues at inflammatory sites, as well as in anti-inflammatory response . It degrades various proteins, such as elastin, collagen, fibrinogen, and immunoglobin . It is involved in the activation or inactivation of protein hormones and the inactivation of plasma proteinase inhibitors .
Future Directions
Research suggests that Cathepsin G gained tryptic function but lost efficiency during primate evolution . This suggests that tryptic activity is not an attribute of ancestral mammalian cathepsin G, which was primarily chymotryptic, and that primate-selective broadening of specificity opposed the general trend of increased specialization by immune peptidases and allowed acquisition of new functions .
properties
CAS RN |
107200-92-0 |
|---|---|
Molecular Formula |
C9H7N3 |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Azanium;chromium(3+);1-[(3,5-dinitro-2-oxidophenyl)diazenyl]-3-(phenylcarbamoyl)naphthalen-2-olate](/img/structure/B1166736.png)